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Proline-rich antimicrobial peptide 1 -

Proline-rich antimicrobial peptide 1

Catalog Number: EVT-244716
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Product Introduction

Overview

Proline-rich antimicrobial peptide 1 is a member of the proline-rich antimicrobial peptides family, which are known for their potent bactericidal properties. These peptides are characterized by a high content of proline residues, typically exceeding 25%, and are primarily derived from various organisms including insects, crustaceans, and mammals. Unlike many antimicrobial peptides that disrupt bacterial membranes, proline-rich antimicrobial peptides generally act intracellularly by inhibiting protein synthesis, making them a unique subclass of antimicrobial agents.

Source

Proline-rich antimicrobial peptides are found in a variety of sources. They have been identified in insects such as bees and wasps, crustaceans like crabs, and mammals including cows and pigs. Their synthesis is often triggered by bacterial infections, which leads to the activation of these peptides as part of the innate immune response .

Classification

Proline-rich antimicrobial peptides can be classified into two main categories based on their mechanism of action:

  1. Class I Proline-Rich Antimicrobial Peptides: These peptides inhibit the first elongation step of protein synthesis by binding to the ribosomal exit tunnel in an extended conformation.
  2. Class II Proline-Rich Antimicrobial Peptides: These also bind to the ribosome but may have different structural conformations and mechanisms of action .
Synthesis Analysis

Methods

The synthesis of proline-rich antimicrobial peptides occurs primarily in response to pathogenic bacteria. In mammals, these peptides are synthesized as pre-pro-sequences that undergo proteolytic cleavage to become active. For instance, in insects, multiple copies of proline-rich antimicrobial peptide genes can be expressed within a single open reading frame, with processing facilitated by specific enzymes .

Technical Details

The activation process involves the fusion of granules containing pre-pro-peptides with azurophil granules that contain elastase, which cleaves the pro-sequence to release the mature peptide. This activated peptide is then transported into bacterial cells via specific transporters such as SbmA .

Molecular Structure Analysis

Structure

Proline-rich antimicrobial peptides typically adopt a hybrid structure comprising both random coil and polyproline helical segments. This unique conformation allows them to interact effectively with the ribosome. The binding orientation is crucial; they generally bind with their N-terminus at the entrance of the ribosomal exit tunnel and extend deeper with their C-terminus .

Data

Chemical Reactions Analysis

Reactions

Proline-rich antimicrobial peptides primarily engage in non-covalent interactions with ribosomal components during protein synthesis inhibition. The binding within the ribosomal exit tunnel prevents the transition from initiation to elongation phases of translation. This mechanism is critical for their bactericidal activity against various bacterial species .

Technical Details

The interaction with the ribosome involves complex dynamics where specific motifs within the peptide play essential roles in binding affinity and specificity. For example, mutations in proline residues can significantly affect the antimicrobial activity of these peptides .

Mechanism of Action

Process

The primary mechanism through which proline-rich antimicrobial peptides exert their effects is by binding to the bacterial ribosome and inhibiting protein synthesis. They allow for the initiation of translation but block further elongation, leading to bacterial cell death due to halted protein production .

Data

Research indicates that these peptides specifically target the 70S ribosome, demonstrating high binding affinity and specificity towards various Gram-positive and Gram-negative bacteria. The ability to inhibit translation without lysing the membrane distinguishes them from other classes of antimicrobial agents .

Physical and Chemical Properties Analysis

Physical Properties

Proline-rich antimicrobial peptides are generally soluble in aqueous environments due to their positive charge and hydrophilic nature. Their solubility enhances their bioavailability and effectiveness against pathogens.

Chemical Properties

The chemical properties include stability under physiological conditions, resistance to proteolytic degradation, and a high degree of specificity for bacterial targets due to their unique structural features. The presence of multiple prolines contributes to their conformational flexibility, which is essential for their interaction with ribosomal structures .

Applications

Scientific Uses

Proline-rich antimicrobial peptides have garnered attention as potential therapeutic agents in combating antibiotic-resistant infections due to their unique mechanism of action. Their ability to specifically target bacterial protein synthesis makes them candidates for developing new classes of antibiotics or adjunct therapies that enhance existing antibiotic efficacy. Furthermore, they are being explored in various biomedical applications such as wound healing agents and immunomodulatory therapies due to their broad-spectrum activity against pathogens .

Introduction to Proline-Rich Antimicrobial Peptides (PrAMPs)

Proline-rich antimicrobial peptides (PrAMPs) represent a specialized class of cationic host defense peptides characterized by their non-lytic mechanism of action and exceptional target specificity against Gram-negative bacteria. Unlike conventional antimicrobial peptides that disrupt microbial membranes, PrAMPs permeate bacterial cells via specialized transporters and inhibit intracellular protein synthesis machinery. Their high proline content (typically >25%) and recurrent motifs like Pro-Arg-Pro (PRP) enable unique interactions with ribosomal targets and heat shock proteins. With low cytotoxicity toward eukaryotic cells and activity against antibiotic-resistant pathogens, PrAMPs offer significant therapeutic potential in the post-antibiotic era [2] [4] [10].

Historical Discovery and Classification of PrAMPs

Early Identification in Arthropods and Mammalian Species

The discovery of PrAMPs began in 1989 with apidaecin isolation from honeybee (Apis mellifera) hemolymph following bacterial challenge. Characterized by an 18-residue sequence (GNNRPVYIPQPRPPHPRL) and high proline content (33%), apidaecin exhibited potent activity against Gram-negative bacteria without membrane disruption [8] [10]. Shortly thereafter, bactenecins (Bac5, Bac7) were identified in bovine neutrophils, featuring repetitive Pro-Arg-Pro (PRP) motifs and extended lengths (up to 43 residues). These discoveries established two evolutionary lineages:

  • Arthropod-derived PrAMPs: Short peptides (16-20 aa) including drosocin (fruit flies), pyrrhocoricin (fire bugs), and metchnikowin (Drosophila)
  • Mammalian cathelicidins: Longer sequences (22-43 aa) like PR-39 (pigs), Bac5 (cattle), and OaBac6 (sheep) [4] [10]

Table 1: Pioneering PrAMPs from Diverse Organisms

PeptideSourceLength (aa)Proline ContentKey Motifs
Apidaecin 1bHoneybee (Apis mellifera)1833%YIPQPRPPHPRL
Bac5Bovine neutrophils4349%RFRPPIRRPP
DrosocinFruit fly (Drosophila)1932%GKPRPYSPRPTSHPRPIRV
PR-39Pig leukocytes3949%RFRPPRFPPRF
PyrrhocoricinFire bug (Pyrrhocoris apterus)2035%VDKSKPPYLPRPRPPRRIY

Evolutionary Divergence and Phylogenetic Relationships

Phylogenetic analyses reveal convergent evolution rather than shared ancestry between arthropod and mammalian PrAMPs. Despite analogous functions and enrichment in proline/arginine, their precursor genes and structural organizations differ fundamentally:

  • Insect PrAMPs: Encoded as multipeptide precursors (e.g., apidaecin isoforms from single genes) with conserved C-terminal motifs like PRPPHPRL [8] [10]
  • Mammalian PrAMPs: Derived from cathelicidin genes with conserved N-terminal cathelin domains but variable C-terminal antimicrobial regions [10]
  • Crustacean adaptations: Penaeidins from shrimp (Penaeus vannamei) exhibit hybrid structures with N-terminal proline-rich domains and C-terminal cysteine-stabilized folds, suggesting domain shuffling during evolution [3] [5]

Notably, primates and humans lack endogenous PrAMPs, creating a therapeutic opportunity for exogenous administration without competitive inhibition by host peptides [9].

Structural and Functional Definitions of PrAMPs

Consensus Motifs (e.g., PRP, YIPQPRPP)

PrAMPs are defined by four cardinal features:

  • Proline content ≥25%: Ranges from 25% (lumbricins) to 49% (Bac5, PR-39)
  • Net positive charge (+1 to +14): Primarily from arginine residues
  • Recurrent motifs: PRP (Pro-Arg-Pro), RPR (Arg-Pro-Arg), or extended sequences like apidaecin’s YIPQPRPP
  • Intracellular targeting: Binding to ribosomes or heat shock proteins [4] [8] [10]

The PRP tripeptide serves as a signature motif facilitating interactions with bacterial chaperone DnaK and the ribosomal exit tunnel. Structural studies show PRP adopts a polyproline type II helix, enabling high-affinity docking into target pockets. Modifications disrupting this motif (e.g., Ala substitution) abolish antimicrobial activity [4] [8].

Table 2: Conserved Functional Motifs in Major PrAMP Families

PrAMP FamilyRepresentative Sequence MotifsBiological Significance
Apidaecin-typeYIPQPRPPRibosomal RF trapping
Bac5-typeRFRPPIRRPPDnaK inhibition
Oncin-typeVDKPPYLPRPRibosomal PET blockage
Drosocin-typeGKPRPYSPRPTDual DnaK/ribosome targeting
Penaeidin-typeRPRPN (N-terminal domain)Fungal membrane disruption

Categorization into Class I and Class II Based on Ribosomal Binding Orientation

High-resolution cryo-EM studies (2020-2025) classified PrAMPs into two mechanistic classes based on ribosome interactions:

  • Class I PrAMPs (Oncocin-type):
  • Representatives: Onc112, pyrrhocoricin, Tur1A
  • Binding: Reverse orientation relative to nascent chains within the ribosomal polypeptide exit tunnel (PET)
  • Mechanism: Block translation initiation by preventing the first elongation step. Characteristic PRP motif anchors deep in PET near peptidyl transferase center [6] [9]

  • Class II PrAMPs (Apidaecin-type):

  • Representatives: Api137, Api88
  • Binding: Forward orientation mimicking nascent chains, trapping release factors (RF1/RF2) at stop codons
  • Mechanism: Inhibit translation termination causing ribosomal arrest. Api137’s C-terminal carboxyl group forms salt bridges with P-site tRNA, stabilizing RF trapping [6] [9] [10]

Table 3: Ribosomal Binding Modes of Class I vs. Class II PrAMPs

FeatureClass I PrAMPsClass II PrAMPs
RepresentativesOnc112, Pyrrhocoricin, MetalnikowinApi137, Api88
Ribosomal binding sitePolypeptide exit tunnel (PET)PET + peptidyl transferase center
Binding orientationReverse (C→N) relative to nascent chainForward (N→C) mimicking nascent chain
Primary inhibitionTranslation initiationTranslation termination
Key interactionPRP motif with 23S rRNAC-terminus with P-site tRNA
Effect on assemblyMinimalPre-50S subunit accumulation

Recent studies reveal Api137’s multimodal mechanism: Beyond RF trapping, it binds the PET exit pore and induces misfolding of 23S rRNA domain IV during 50S subunit assembly. This disrupts ribosomal maturation, depleting functional 70S ribosomes [6]. Api88 (C-terminal amidated Api137) exhibits altered binding with three dynamic conformers and additional interactions in 23S rRNA domain III, demonstrating how minor modifications diversify mechanisms [9].

Properties

Product Name

Proline-rich antimicrobial peptide 1

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